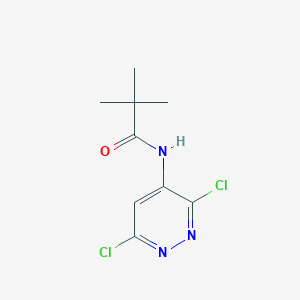

N-(3,6-Dichloro-4-pyridazinyl)pivalamide

Description

N-(3,6-Dichloro-4-pyridazinyl)pivalamide is a pyridazine derivative featuring a pivalamide (2,2-dimethylpropanamide) group attached to the 4-position of a 3,6-dichloropyridazine ring. These compounds are typically synthesized for applications in medicinal chemistry, such as cystic fibrosis transmembrane conductance regulator (CFTR) correctors, or as intermediates in organic synthesis .

Properties

Molecular Formula |

C9H11Cl2N3O |

|---|---|

Molecular Weight |

248.11 g/mol |

IUPAC Name |

N-(3,6-dichloropyridazin-4-yl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C9H11Cl2N3O/c1-9(2,3)8(15)12-5-4-6(10)13-14-7(5)11/h4H,1-3H3,(H,12,13,15) |

InChI Key |

TYRGLOQQFMEXPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC(=NN=C1Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 3,6-Dichloropyridazine

The initial step involves synthesizing 3,6-dichloropyridazine, which serves as the key precursor. The most common method is chlorination of 3,6-dihydroxy pyridazine using phosphorus oxychloride (POCl₃).

| Material | Quantity | Conditions | Notes |

|---|---|---|---|

| 3,6-dihydroxy pyridazine | 4.48 g (40 mmol) | React with POCl₃ in chloroform or DMF at 50-65°C | Reaction time: 3.5-4 hours |

| Solvent | 20-150 mL | Stirring | TLC and GC confirm completion |

- Yield: 68-86%

- Purity: >98% (GC)

- Purification: Recrystallization or silica gel chromatography

Coupling via Palladium-Catalyzed Cross-Coupling

Preparation of 3,6-Dichloropyridazine Derivatives

This approach involves palladium-catalyzed Buchwald-Hartwig amination or Suzuki coupling to introduce the amide functionality.

| Reagents | Conditions | Notes | |||

|---|---|---|---|---|---|

| 3,6-dichloropyridazine | 1 mmol | In a solvent like 1,4-dioxane or N-methylpyrrolidone (NMP) | |||

| Amine derivative (e.g., pivalamide) | 1-2 mmol | With Pd catalyst (e.g., Pd(PPh₃)₄) or Pd(II) complex | 100°C to 180°C | Microwave or conventional heating | Base: potassium carbonate or sodium carbonate |

- Combine 3,6-dichloropyridazine, amine, palladium catalyst, and base in solvent.

- Heat at 100-180°C under inert atmosphere for 4-22 hours.

- Purify via chromatography or recrystallization.

Yields: Up to 66-86%.

Alternative Synthesis via Chlorination of Pyridazine Derivatives

Chlorination of 3,6-Dihydroxy Pyridazine

Using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), 3,6-dihydroxy pyridazine is converted into 3,6-dichloropyridazine.

Reaction Summary:

| Raw Material | Reagent | Solvent | Temperature | Duration | Yield | Purity |

|---|---|---|---|---|---|---|

| 3,6-dihydroxy pyridazine | POCl₃ | Chloroform/DMF | 50-80°C | 3-4 hours | 68-86% | >98% |

Purification and Characterization

Post-synthesis, the crude product typically undergoes:

- Recrystallization from solvents like ethanol, ethyl acetate, or water.

- Silica gel chromatography with suitable eluents (e.g., hexane/ethyl acetate).

- Characterization via NMR (¹H, ¹³C), MS, melting point, and purity analysis (GC, HPLC).

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Direct chlorination + nucleophilic substitution | 3,6-dihydroxy pyridazine, POCl₃, amines | 50-80°C, 3-4h | 68-86% | Scalable, high purity |

| Palladium-catalyzed cross-coupling | 3,6-dichloropyridazine, amines | 100-180°C, 4-22h | 66-86% | Suitable for complex derivatives |

| Chlorination of pyridazine | 3,6-dihydroxy pyridazine, POCl₃ | 50-80°C, 3-4h | 68-86% | Industrial route |

Chemical Reactions Analysis

Types of Reactions

N-(3,6-Dichloro-4-pyridazinyl)pivalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a variety of functionalized pyridazine derivatives.

Scientific Research Applications

N-(3,6-Dichloro-4-pyridazinyl)pivalamide has found applications in various fields of scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s biological activity is being explored for potential therapeutic applications.

Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(3,6-Dichloro-4-pyridazinyl)pivalamide involves its interaction with specific molecular targets. The chlorine atoms and the pivalamide group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

Halogen Substitution :

- The hypothetical This compound features dual chloro groups on a pyridazine ring, whereas pyridine-based analogs like N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide combine chloro and iodo substituents . Iodine increases molecular weight and polarizability, making such compounds suitable for halogen bonding in drug design.

- N-(6-Chloro-5-iodopyridin-2-yl)pivalamide demonstrates adjacent halogens, which may facilitate Suzuki-Miyaura coupling reactions for further derivatization.

Functional Group Diversity :

- Formyl (e.g., N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide ) and dimethoxymethyl groups (e.g., N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide ) introduce sites for nucleophilic addition or hydrolysis, expanding synthetic utility.

- The methoxy group in N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide enhances solubility in polar solvents, a critical factor in pharmacokinetics.

Molecular Complexity :

Physicochemical and Commercial Considerations

- Molecular Weight : Pyridine derivatives with iodine (e.g., 366.58 g/mol ) are heavier than chloro-only analogs, affecting diffusion rates and metabolic stability.

- Price : Most catalog-listed compounds (e.g., HB180, HB584 series) cost $400–$500 per gram, reflecting the expense of halogenation and purification steps .

- Synthetic Accessibility : Compounds with trimethylsilyl (e.g., N-(2-Chloro-6-iodo-4-(trimethylsilyl)pyridin-3-yl)pivalamide ) or acetylated amines (e.g., N-(3-Acetylphenyl)pivalamide ) require specialized reagents, increasing synthesis complexity.

Biological Activity

N-(3,6-Dichloro-4-pyridazinyl)pivalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C10H12Cl2N4O

- Molecular Weight: 263.14 g/mol

The presence of the dichloropyridazine moiety is significant as it may influence the compound's interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. A study highlighted its effectiveness against various cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. The compound's mechanism appears to involve:

- Induction of Apoptosis: Flow cytometry analysis showed an increase in apoptotic cells when treated with the compound.

- Cell Cycle Arrest: The compound induced G2/M phase arrest, suggesting interference with normal cell cycle progression.

In Vitro Studies

A series of in vitro assays were conducted to evaluate the compound's efficacy:

| Cell Line | EC50 (µM) | Mechanism |

|---|---|---|

| CCRF-CEM (Leukemia) | 3.3 ± 1.2 | DNA damage and apoptosis |

| A549 (Lung Cancer) | 5.1 ± 0.9 | Cell cycle arrest |

| MCF-7 (Breast Cancer) | 7.2 ± 1.5 | Induction of apoptosis |

These results indicate that this compound has potent antiproliferative effects across different cancer types.

The biological activity of this compound is believed to be mediated through several mechanisms:

- DNA Alkylation: The compound may act as a DNA alkylator, leading to DNA damage and subsequent cell death.

- Enzyme Inhibition: It may inhibit specific enzymes involved in cancer cell proliferation, although no specific protein targets have been definitively identified.

Study 1: Antitumor Activity in Animal Models

In a recent animal model study, this compound was administered to mice bearing xenograft tumors. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent.

Study 2: Synergistic Effects with Other Chemotherapeutics

Another study investigated the synergistic effects of this compound when combined with standard chemotherapeutic agents such as cisplatin and doxorubicin. The combination therapy resulted in enhanced antitumor efficacy and reduced side effects compared to monotherapy.

Safety and Toxicity

While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies suggest that this compound has a favorable safety profile at therapeutic doses; however, further studies are needed to fully understand its long-term effects and potential toxicity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3,6-Dichloro-4-pyridazinyl)pivalamide?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a pyridazine precursor (e.g., 3,6-dichloro-4-aminopyridazine) with pivaloyl chloride in the presence of a base like triethylamine under anhydrous conditions to prevent hydrolysis. Reaction optimization may include controlling temperature (0–25°C) and solvent choice (e.g., dichloromethane or THF) .

- Purification : Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., chloro groups at 3,6-positions, pivalamide at C4).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] for CHClNO).

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%) .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood due to potential respiratory irritation.

- Dispose of waste via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., Cl, F) influence the reactivity of the pyridazine core?

- Substituent Effects : Chloro groups at C3 and C6 increase electrophilicity at C4, facilitating nucleophilic attack (e.g., amidation). Fluorine substitution (if present) enhances metabolic stability but may reduce solubility.

- Case Study : In analogues like N-(4-Cyano-5-fluoro-3-iodopyridin-2-yl)pivalamide, iodine at C3 improves halogen bonding in target interactions, while the cyano group stabilizes the transition state in coupling reactions .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Troubleshooting :

- Purity Checks : Use HPLC to detect impurities (>99% purity required for reliable bioassays).

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%).

- Data Validation : Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Q. How can computational chemistry predict the compound’s interaction with biological targets?

- Methods :

- Molecular Docking : Use software like AutoDock Vina to model binding to kinases or GPCRs.

- QSAR Models : Correlate substituent properties (ClogP, polar surface area) with activity data from analogues (e.g., pyrazolo[3,4-b]pyridines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.